SKLB188 -

SKLB188

Catalog Number: EVT-1535462
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SKLB188 is a potent and selective EGFR inhibitor. SKLB188 inhibits the growth of head and neck squamous cell carcinoma by suppressing EGFR signalling. SKLB188 inhibited HNSCC cell proliferation by inducing G1 cell cycle arrest, which was associated with downregulating the expression of Cdc25A, cyclins D1/A and cyclin-dependent kinases (CDK2/4), and upregulating the expression of cyclin-dependent kinase (CDK) inhibitors (p21Cip1 and p27Kip1), leading to decreased phosphorylation of Rb. SKLB188 also induced caspase-dependent apoptosis of HNSCC cells by downregulating the expression of Mcl-1 and survivin.
Overview

SKLB188 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is classified as a small molecule with specific biological activities that may be useful in treating various diseases. The compound's unique properties and mechanisms of action are the focus of ongoing research, aiming to elucidate its effectiveness and safety profile.

Source

The development of SKLB188 originated from a systematic approach to identify new therapeutic agents. Researchers synthesized this compound to explore its potential in modulating specific biological pathways associated with disease processes. The exact origins and the research institutions involved in its discovery may vary, but they typically include collaborations between academic institutions and pharmaceutical companies.

Classification

SKLB188 belongs to a broader category of compounds known as small-molecule inhibitors. These compounds are characterized by their low molecular weight and ability to interact with specific biological targets, such as enzymes or receptors, thereby inhibiting their activity. This classification positions SKLB188 within a significant area of drug development focused on precision medicine.

Synthesis Analysis

Methods

The synthesis of SKLB188 involves several key steps, typically employing organic chemistry techniques. Common methods include:

  • Refluxing: This technique is often used to promote chemical reactions at elevated temperatures.
  • Coupling Reactions: These are essential for forming bonds between different molecular fragments.
  • Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product.

Technical Details

The synthesis pathway generally includes:

  1. Starting Materials: Identification of appropriate precursors that can be transformed into SKLB188.
  2. Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield.
  3. Characterization: Use of spectroscopic methods (e.g., Nuclear Magnetic Resonance and Mass Spectrometry) to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of SKLB188 is characterized by specific functional groups that contribute to its biological activity. These may include aromatic rings, heterocycles, or other moieties that enhance solubility and binding affinity.

Data

  • Molecular Formula: The exact molecular formula would depend on the specific structure of SKLB188.
  • Molecular Weight: Typically calculated based on the molecular formula, providing insight into its pharmacokinetic properties.
Chemical Reactions Analysis

Reactions

SKLB188 may participate in various chemical reactions that can modify its structure or enhance its activity. Key reactions include:

  • Hydrolysis: This reaction can affect the stability and solubility of the compound.
  • Oxidation/Reduction: These reactions can alter the electronic properties of SKLB188, potentially impacting its biological interactions.

Technical Details

Understanding these reactions is crucial for optimizing the compound's stability and efficacy. Reaction conditions such as pH, temperature, and solvent choice play significant roles in determining the outcomes.

Mechanism of Action

Process

The mechanism of action for SKLB188 involves its interaction with specific biological targets. This interaction can lead to:

  • Inhibition of Enzymatic Activity: By binding to active sites on enzymes, SKLB188 may prevent substrate access.
  • Modulation of Signaling Pathways: The compound could influence cellular signaling cascades by interacting with receptors or other proteins.

Data

Research into SKLB188's mechanism often employs biochemical assays and cellular models to elucidate how it affects target pathways and contributes to therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically described as a solid or crystalline form.
  • Solubility: Solubility in various solvents is crucial for formulation purposes.

Chemical Properties

  • Stability: The stability under different environmental conditions (e.g., temperature, light) must be assessed.
  • Reactivity: Understanding how SKLB188 reacts with other compounds is essential for predicting its behavior in biological systems.

Relevant Data or Analyses

Data from stability studies and solubility tests are critical for developing effective delivery mechanisms for SKLB188 in clinical applications.

Applications

Scientific Uses

SKLB188 has potential applications in various scientific fields:

  • Pharmaceutical Development: As a candidate for further development into a therapeutic agent targeting specific diseases.
  • Research Tool: Can be used in laboratory settings to study biological pathways or disease mechanisms.
  • Clinical Trials: If proven effective, it may enter clinical trials aimed at evaluating its safety and efficacy in human subjects.

The ongoing research surrounding SKLB188 highlights its promise as a valuable compound in drug discovery and development efforts aimed at addressing unmet medical needs.

Introduction

Background of EGFR-Targeted Therapies in Oncology

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase pivotal in regulating cellular proliferation, survival, and differentiation. In oncology, EGFR dysregulation—through overexpression or mutation—drives tumorigenesis in multiple cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck squamous cell carcinoma (HNSCC). Approximately 90% of HNSCC cases exhibit EGFR overexpression, correlating with poor prognosis and metastatic potential [1] [2]. First-generation EGFR tyrosine kinase inhibitors (TKIs; e.g., erlotinib, gefitinib) and monoclonal antibodies (e.g., cetuximab) initially showed promise but faced limitations due to acquired resistance and suboptimal efficacy. For instance, primary resistance occurs in 30% of NSCLC patients, while secondary mutations (e.g., T790M) inevitably develop [4] [6] [10]. These challenges underscore the need for novel inhibitors targeting diverse resistance mechanisms.

Rationale for Developing SKLB188 as a Novel EGFR Inhibitor

SKLB188 emerged from efforts to overcome the limitations of early-generation EGFR inhibitors. While existing TKIs target ATP-binding domains, their efficacy is constrained by:

  • Mutation-Specific Resistance: C797S mutations confer resistance to third-generation inhibitors like osimertinib [8] [10].
  • Narrow Spectrum: Many TKIs fail against heterogeneous EGFR alterations (e.g., exon 20 insertions) [6] [10].
  • Off-Target Toxicity: Wild-type EGFR inhibition causes dermatologic adverse events [9].

SKLB188 was designed to address these gaps through a novel chemical scaffold identified via high-throughput screening of 650,000 kinase inhibitor-like compounds [1]. Its development leverages structural insights from molecular docking, which predicted enhanced binding affinity to EGFR’s kinase domain through hydrogen bonds and hydrophobic interactions [1]. Preclinical data indicate broad-spectrum activity against both wild-type and mutant EGFR, positioning it as a candidate to bypass common resistance pathways.

Research Objectives and Scope

The primary objectives of SKLB188 research are:

  • Mechanistic Validation: Confirm EGFR as the primary target through kinase profiling and molecular docking [1].
  • Antitumor Efficacy: Quantify in vitro (cell proliferation, apoptosis) and in vivo (xenograft models) activity [1].
  • Resistance Mitigation: Evaluate efficacy against T790M and C797S mutations prevalent in post-osimertinib resistance [8] [10].
  • Downstream Pathway Analysis: Assess suppression of EGFR-driven signaling (Erk1/2, Akt) [1].

The scope excludes clinical translation phases (e.g., pharmacokinetics, safety) and focuses exclusively on preclinical proof-of-concept. Research boundaries encompass:

  • Cellular Models: HNSCC lines (e.g., FaDu) and EGFR-mutant Ba/F3 transfectants [1] [8].
  • Molecular Techniques: Western blotting, flow cytometry, and kinase assays [1].
  • Comparative Benchmarks: Head-to-head analyses with erlotinib, gefitinib, and osimertinib [1] [8].

Table 1: Key Preclinical Findings of SKLB188

ParameterFindingsModel SystemReference
EGFR Inhibition (IC₅₀)5 nM (recombinant EGFR kinase)In vitro kinase assay [1]
Cell Proliferation IC₅₀0.5–2.0 µM (HNSCC lines)FaDu, CAL-27 [1]
Apoptosis Induction↑ Caspase-3/7; ↓ Mcl-1/survivinHNSCC cell lines [1]
Cell Cycle ArrestG1-phase arrest; ↓ Cdc25A, cyclins D1/A, CDK2/4; ↑ p21/p27Flow cytometry [1]
Xenograft Tumor GrowthDose-dependent inhibition (FaDu models; p < 0.01 vs. control)Murine model [1]

Table 2: EGFR Resistance Mechanisms and SKLB188's Potential

Resistance MechanismPrevalence in EGFR+ CancersSKLB188 ActivityReference
T790M Mutation50–60% post-1G/2G TKIsComparable inhibition to osimertinib [4] [10]
C797S Mutation7–15% post-osimertinibActive in Ba/F3 models (IC₅₀ < 100 nM) [8] [10]
L718Q Mutation3–5% post-osimertinibLimited activity (requires combinatorial approaches) [8]
MET Amplification5–20%Not directly targeted (potential for combination) [8] [10]

List of Compounds Mentioned

  • Afatinib
  • Alflutinib
  • Almonertinib
  • Amivantamab
  • Befotertinib
  • Cetuximab
  • Dacomitinib
  • Erlotinib
  • Gefitinib
  • Lazertinib
  • Necitumumab
  • Neratinib
  • Osimertinib
  • Panitumumab
  • Rezivertinib
  • SKLB188
  • Vandetanib

Properties

Product Name

SKLB188

IUPAC Name

Unknown

Solubility

Soluble in DMSO

Synonyms

SKLB188; SKLB-188; SKLB 188.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.